![molecular formula C16H16N2O3S2 B6447651 4-methanesulfonyl-N-[(2-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine CAS No. 2640973-44-8](/img/structure/B6447651.png)

4-methanesulfonyl-N-[(2-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

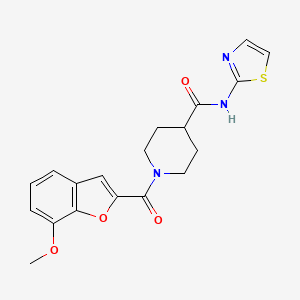

4-Methanesulfonyl-N-[(2-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine (MMPBTA) is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds. It is a versatile and highly reactive molecule that is used in a variety of chemical reactions, including the synthesis of various drugs. MMPBTA is also used in the synthesis of a variety of other compounds, such as dyes, fragrances, and in the preparation of food additives.

Aplicaciones Científicas De Investigación

COX-2 Inhibition for Pain and Inflammation Management

Background: Cyclooxygenase (COX) enzymes play a crucial role in converting arachidonic acid to inflammatory mediators, including prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) inhibit COX activity, but their use is limited due to adverse effects like gastrointestinal ulcers.

Application: Researchers have designed and synthesized a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo [1,2-a]pyridin-3-amines as selective COX-2 inhibitors. These compounds exhibit lower side effects compared to traditional NSAIDs. Notably, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo [1,2-a]pyridin-3-amine demonstrated high potency (IC50 = 0.07 µM) and selectivity (selectivity index = 508.6) against COX-2 enzyme .

Antinociceptive Activity via Formalin Test

Background: Antinociceptive agents reduce pain perception. Formalin-induced pain models are commonly used to evaluate analgesic properties.

Application: Several derivatives of the compound showed significant antinociceptive activity in the formalin test. Notably, compounds such as 5a, 5d, 5h, 5i, 5k, 5q, 5r, 5s, and 5t exhibited activity compared to the control group (p < 0.05) .

Molecular Structures and Synthesis

Background: Understanding the molecular structures and synthesis pathways is essential for further applications.

Application: The compound can be synthesized via Schiff bases reduction route, resulting in structures like 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol .

Temperature-Dependent Annuloselectivity and Stereochemistry

Background: Exploring the compound’s reactivity and stereochemistry provides insights into its behavior.

Application: Temperature-dependent annuloselectivity and stereochemistry were investigated in reactions involving methanesulfonyl sulfene and imines .

Computational Docking Studies

Background: Understanding how the compound interacts with its target enzymes aids drug design.

Application: Computational docking studies using AutoDock Vina revealed favorable binding of the compound to the COX-2 active site, with the SO2Me pharmacophore forming hydrogen bonds .

Propiedades

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-4-methylsulfonyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S2/c1-21-12-7-4-3-6-11(12)10-17-16-18-15-13(22-16)8-5-9-14(15)23(2,19)20/h3-9H,10H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMRFZXZVMBWCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC2=NC3=C(S2)C=CC=C3S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methanesulfonyl-N-[(2-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6447577.png)

![2-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6447581.png)

![3-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B6447604.png)

![7-fluoro-2-methyl-3-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6447607.png)

![7-fluoro-2-methyl-3-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6447614.png)

![7-fluoro-4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline](/img/structure/B6447621.png)

![1-(4-phenylpiperazin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6447623.png)

![1-(4-phenylpiperazin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6447625.png)

![2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6447633.png)

![3-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6447663.png)

![N-{3-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide](/img/structure/B6447682.png)

![3-[4-(quinolin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6447686.png)

amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6447687.png)